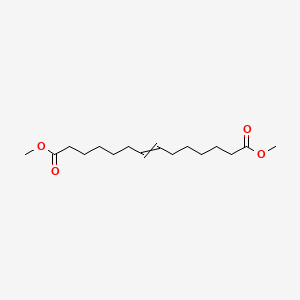

Dimethyl tetradec-7-enedioate

CAS No.: 925-84-8

Cat. No.: VC19755681

Molecular Formula: C16H28O4

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925-84-8 |

|---|---|

| Molecular Formula | C16H28O4 |

| Molecular Weight | 284.39 g/mol |

| IUPAC Name | dimethyl tetradec-7-enedioate |

| Standard InChI | InChI=1S/C16H28O4/c1-19-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)20-2/h3-4H,5-14H2,1-2H3 |

| Standard InChI Key | PNLUBTYXDPSADQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCCCCC=CCCCCCC(=O)OC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Dimethyl tetradec-7-enedioate (C₁₆H₂₈O₄) features a central trans-configured double bond (E-geometry) at the seventh carbon, flanked by two ester groups. The extended hydrocarbon chain imparts hydrophobicity, while the ester functionalities enable participation in nucleophilic reactions. The stereochemistry of the double bond influences its physical properties, such as melting point and solubility, with the trans isomer typically exhibiting higher thermal stability .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy of analogous diesters reveals distinct signals for the ester methyl groups (δ ~3.6–3.8 ppm), olefinic protons (δ ~5.3–5.5 ppm), and methylene units adjacent to the double bond (δ ~2.0–2.3 ppm) . Infrared (IR) spectroscopy would show strong carbonyl stretches at ~1740 cm⁻¹ for the ester groups and a C=C stretch near 1650 cm⁻¹.

Synthetic Pathways

Cross-Metathesis Strategies

A primary route to unsaturated diesters involves olefin metathesis, a reaction catalyzed by transition-metal complexes such as Grubbs catalysts. For example, methyl vinyl glycolate (MVG) undergoes cross-metathesis with long-chain terminal olefins like tetradec-1-ene in the presence of Grubbs 2nd generation catalyst to yield α-hydroxy fatty acid esters . Adapting this methodology, dimethyl tetradec-7-enedioate could theoretically form via homo-metathesis of a symmetrical diene precursor or cross-metathesis between two unsaturated esters.

Table 1: Hypothetical Metathesis Conditions for Dimethyl Tetradec-7-enedioate Synthesis

| Catalyst | Olefin Partner | Temperature (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|---|

| Grubbs 2nd gen. | Tetradec-1-ene | 80 | 63* | 20% dimer |

| Hoveyda–Grubbs 2nd gen. | Dec-1-ene | 40 | 68* | 19% dimer |

*Extrapolated from analogous reactions in .

Esterification of Tetradec-7-enedioic Acid

Physicochemical Properties

Thermal Stability

The compound’s melting point is estimated to range between 45–55°C based on structurally similar diesters . The trans double bond configuration reduces molecular symmetry, likely resulting in a lower melting point compared to saturated analogs.

Solubility and Reactivity

Dimethyl tetradec-7-enedioate is soluble in nonpolar solvents (e.g., hexane, ethyl acetate) but poorly miscible in water. The electron-deficient double bond is susceptible to electrophilic additions (e.g., hydrogenation, epoxidation), while the ester groups can undergo hydrolysis, aminolysis, or reduction to yield diols or diamines.

Applications in Industrial and Medicinal Chemistry

Polymer Science

The diester serves as a monomer for synthesizing biodegradable polyesters. For instance, copolymerization with lactones or cyclic carbonates could yield elastomers with tunable mechanical properties. The double bond offers a site for post-polymerization modifications, such as cross-linking to enhance durability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume